molecular formula C23H27N5OS B3543292 2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE

2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE

Cat. No.: B3543292
M. Wt: 421.6 g/mol
InChI Key: SVIHVKJMBJFRKM-UHFFFAOYSA-N
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Description

2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridinyl group, and a triazole ring, all connected through a sulfanyl linkage to an acetamide moiety. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5OS/c1-2-17-10-12-19(13-11-17)25-21(29)16-30-23-27-26-22(18-7-6-14-24-15-18)28(23)20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHVKJMBJFRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Cyclohexyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide moiety can produce primary or secondary amines.

Scientific Research Applications

2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It is used in chemical biology to probe the function of biological macromolecules and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE
  • **2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-TERT-BUTYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring, in particular, may influence its binding affinity and selectivity for certain molecular targets, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-CYCLOHEXYL-5-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE

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